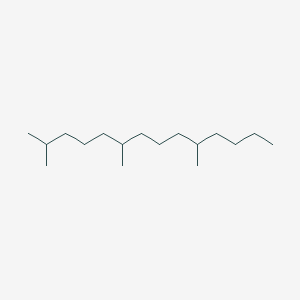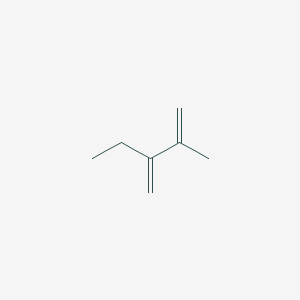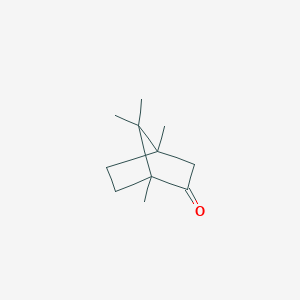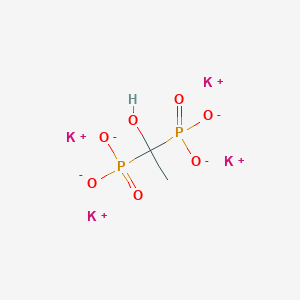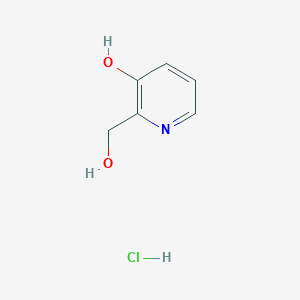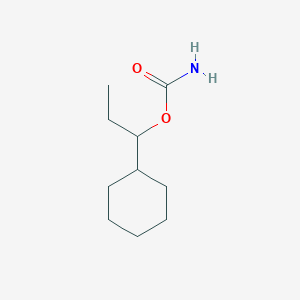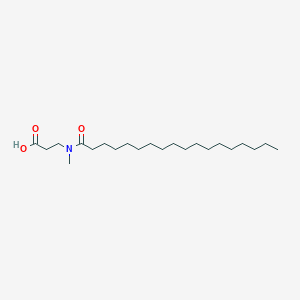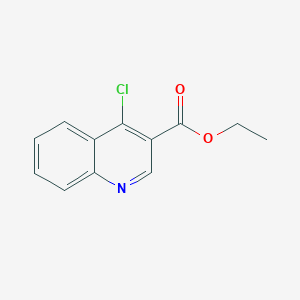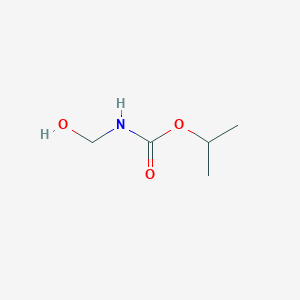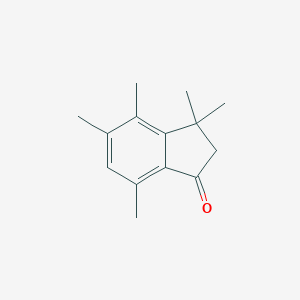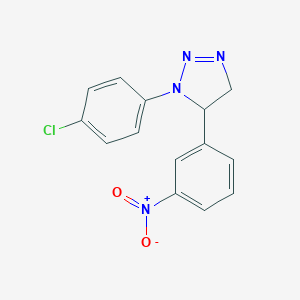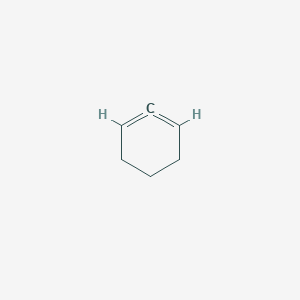![molecular formula C12H9NO2 B081833 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one CAS No. 14847-35-9](/img/structure/B81833.png)
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one
Übersicht
Beschreibung
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one, also known as NOXA1, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and chemical biology. NOXA1 belongs to the class of oxazine compounds that contain a naphthalene ring fused with an oxazine ring.
Wirkmechanismus
The exact mechanism of action of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is not fully understood. However, it has been suggested that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one exerts its biological activity by modulating the activity of various enzymes and signaling pathways. For example, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can enhance cognitive function. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to modulate the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one can induce apoptosis in cancer cells by activating the caspase cascade. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to possess antiviral activity against the hepatitis C virus by inhibiting viral replication. In addition, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to possess antioxidant activity and can scavenge free radicals. In vivo studies have shown that 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one can improve cognitive function by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been found to possess anti-inflammatory activity by modulating the activity of the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is its potential applications in various fields such as medicine, pharmacology, and chemical biology. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is a versatile compound that can be used as a fluorescent probe, an enzyme inhibitor, an antioxidant, and an anticancer agent. However, one of the major limitations of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is its low solubility in water, which can limit its applications in certain experiments. In addition, the exact mechanism of action of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one. One direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to improve cognitive function by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. Another direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the treatment of viral infections. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit antiviral activity against the hepatitis C virus by inhibiting viral replication. Finally, another direction is to investigate the potential applications of 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one in the development of fluorescent probes for the detection of metal ions such as copper and zinc. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been used as a fluorescent probe to detect the presence of metal ions, and further research in this area could lead to the development of new diagnostic tools.
Wissenschaftliche Forschungsanwendungen
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been extensively studied for its potential applications in various fields. In the field of medicine, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has also been shown to possess antiviral activity against the hepatitis C virus. In the field of pharmacology, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been found to possess antioxidant activity and can scavenge free radicals. In the field of chemical biology, 1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc.
Eigenschaften
CAS-Nummer |
14847-35-9 |
|---|---|
Produktname |
1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one |
Molekularformel |
C12H9NO2 |
Molekulargewicht |
199.2 g/mol |
IUPAC-Name |
1H-benzo[f][1,4]benzoxazin-2-one |
InChI |
InChI=1S/C12H9NO2/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11/h1-6H,7H2,(H,13,14) |
InChI-Schlüssel |
PWEJJSREWZMHGC-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32 |
Kanonische SMILES |
C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32 |
Andere CAS-Nummern |
14847-35-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

